molecular formula C19H20N2O6 B2600522 methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 303953-38-0

methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B2600522
CAS No.: 303953-38-0
M. Wt: 372.377
InChI Key: UOKNMJIFKCIMGP-UHFFFAOYSA-N
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Description

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a nitrophenyl group, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot, three-component condensation reaction involving an aromatic aldehyde, malononitrile, and a dicarbonyl compound such as dimedone. This reaction is often catalyzed by a molecular sieve-supported zinc catalyst, which offers advantages like high yield, short reaction time, and mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions with optimized conditions to ensure high efficiency and yield. The use of heterogeneous catalysts, such as zinc-modified molecular sieves, is preferred due to their reusability and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran
  • 2-Amino-7,7-dimethyl-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran
  • 2-Amino-7,7-dimethyl-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran

Uniqueness

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to the presence of the 3-nitrophenyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs with different substituents .

Properties

IUPAC Name

methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-19(2)8-12(22)15-13(9-19)27-17(20)16(18(23)26-3)14(15)10-5-4-6-11(7-10)21(24)25/h4-7,14H,8-9,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKNMJIFKCIMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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